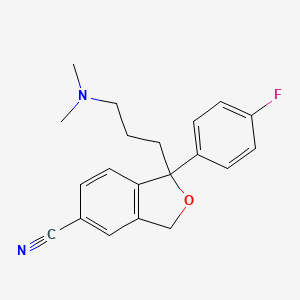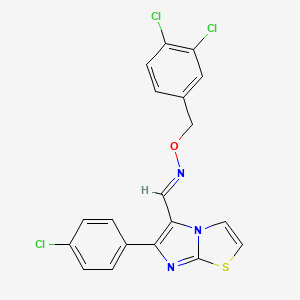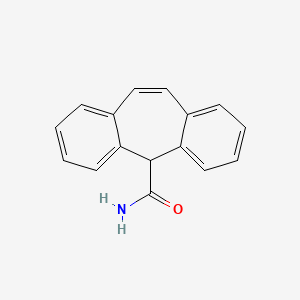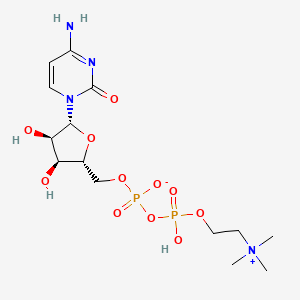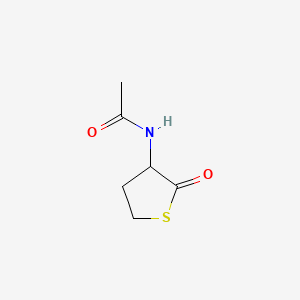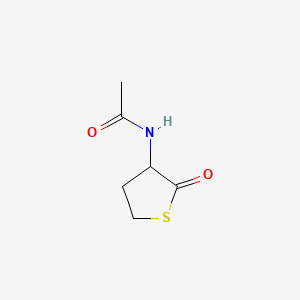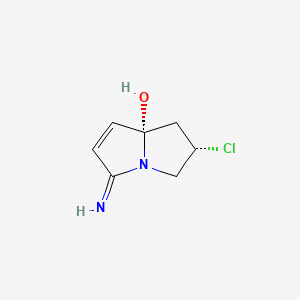
Clazamycine B
Vue d'ensemble
Description
Clazamycin B is a chlorine-containing antibiotic that belongs to the pyrrolizidine class of compounds. It is known for its unique structure and significant biological activities, particularly its antitumor properties. The compound is derived from the culture broth of a specific strain of Streptomyces, a genus of actinobacteria known for producing various antibiotics .
Applications De Recherche Scientifique
Clazamycin B has been extensively studied for its antitumor properties. It exists in aqueous solution as a mixture of two epimers, Clazamycin A and B, with the ratio being pH-dependent. This property has been exploited in various studies to understand the mechanism of action and potential therapeutic applications .
In Chemistry: Clazamycin B is used as a model compound to study the behavior of pyrrolizidine alkaloids and their derivatives.
In Biology: The compound is used to investigate the biological pathways and molecular targets involved in its antitumor activity.
In Medicine: Clazamycin B is being explored as a potential chemotherapeutic agent due to its ability to inhibit the growth of certain cancer cells .
In Industry: The compound’s unique properties make it a valuable candidate for the development of new antibiotics and other pharmaceutical agents .
Analyse Biochimique
Biochemical Properties
Clazamycin B has a molecular formula of C7H9ClN2O and a molecular weight of 172.612 . It is a powder that is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound’s purity is typically >=98% .
Cellular Effects
It has been suggested that Clazamycin B may act on a component(s) of the cytoplasmic membrane, causing rapid inhibition of membrane transport of specific nutrients .
Molecular Mechanism
It is known that Clazamycin B can inhibit DNA replication and membrane transport in Escherichia coli
Temporal Effects in Laboratory Settings
It is known that Clazamycin B is stable and does not degrade rapidly
Transport and Distribution
Clazamycin B is thought to act on a component(s) of the cytoplasmic membrane, causing rapid inhibition of membrane transport of specific nutrients
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clazamycin B is typically isolated from the culture broth of Streptomyces No. MF990-BF4. The strain is cultured at 27°C for 67 hours on a rotatory shaker in a medium containing glycerol, cotton seed meal, sodium chloride, and L-asparagine, adjusted to pH 7.4. The culture broth is then filtered, and the antibiotics in the filtrate are adsorbed on a column of Amberlite IRC-50 and eluted with hydrochloric acid. The active eluate is concentrated to dryness and further purified by column chromatography on Amberlite XAD-2 and activated carbon .
Industrial Production Methods: The industrial production of Clazamycin B follows similar steps but on a larger scale. The process involves the fermentation of Streptomyces in bioreactors, followed by filtration, adsorption, and multiple stages of chromatography to achieve the desired purity and yield of Clazamycin B .
Analyse Des Réactions Chimiques
Types of Reactions: Clazamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interconvert with Clazamycin A in aqueous solutions, with the equilibrium ratio being pH-dependent .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine are common.
Major Products: The major products formed from these reactions include different epimers and derivatives of Clazamycin, which can be further studied for their biological activities .
Mécanisme D'action
Clazamycin B exerts its effects by targeting specific molecular pathways involved in cell growth and proliferation. It is believed to interfere with the synthesis of nucleic acids, thereby inhibiting the growth of cancer cells. The exact molecular targets and pathways are still under investigation, but studies suggest that Clazamycin B may interact with DNA and RNA, leading to the disruption of essential cellular processes .
Comparaison Avec Des Composés Similaires
Clazamycin A: Another epimer of Clazamycin, with similar biological activities but different structural properties.
Crotanecine: A pyrrolizidine alkaloid with distinct biological activities.
Danaidal: Known for its unique structure and biological properties.
Danaidone: Another pyrrolizidine alkaloid with potential therapeutic applications.
Trachelanthamidine: A compound with similar structural features but different biological activities.
Uniqueness: Clazamycin B stands out due to its unique chlorine-containing structure and significant antitumor properties. Its ability to interconvert with Clazamycin A adds to its versatility and potential for various applications in scientific research and medicine .
Propriétés
IUPAC Name |
(2S,8S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHIDKMDZZKBR-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1(C=CC2=N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2[C@]1(C=CC2=N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992431 | |
| Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71774-49-7 | |
| Record name | Clazamycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


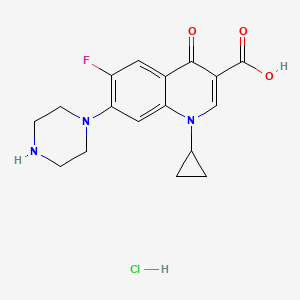

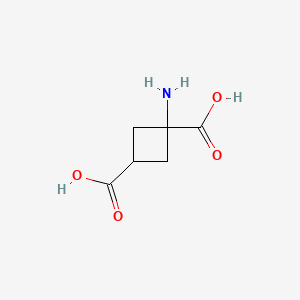
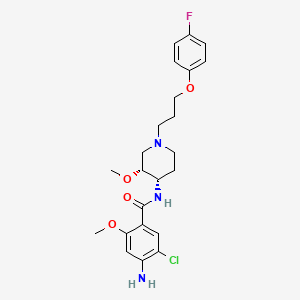
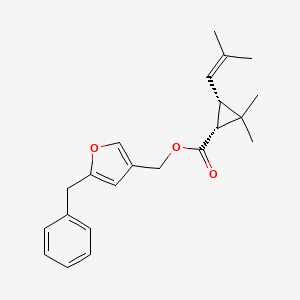
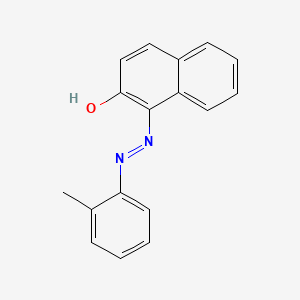
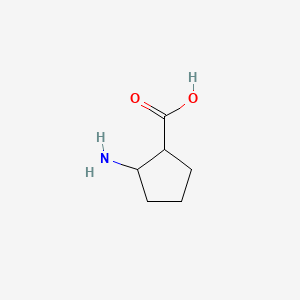
![benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride](/img/structure/B1669092.png)
